Crystal Structure Analysis of 1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one: Tautomeric Stabilization and Supramolecular Assembly
Crystal Structure Analysis of 1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one: Tautomeric Stabilization and Supramolecular Assembly
Introduction: The Pyrazolone Scaffold and Tautomeric Complexity
In modern medicinal chemistry and drug development pipelines, the pyrazolone scaffold is recognized as a privileged structure, frequently deployed in the design of neuroprotective agents, antioxidants, and anti-inflammatory therapeutics. As a structural chemist, analyzing derivatives like 1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one presents a profound crystallographic challenge due to the inherent prototropic tautomerism of the pyrazolone ring.
Pyrazolones exist in a dynamic, solvent-dependent equilibrium between three primary tautomers: the CH-form (4,5-dihydro-1H-pyrazol-5-one), the OH-form (1H-pyrazol-5-ol), and the NH-form (1,2-dihydro-3H-pyrazol-3-one). In solution, the dominant species is dictated by the dielectric constant and hydrogen-bonding capacity of the solvent medium, as demonstrated in foundational studies on [1]. However, during the crystallization process, the molecule is thermodynamically "trapped" into a singular solid-state conformation. Determining this exact conformation via Single-Crystal X-ray Diffraction (SC-XRD) is not merely an academic exercise; it is a critical prerequisite for rational, structure-based drug design.
Logical flow of pyrazolone tautomeric equilibrium and solid-state trapping.
Synthetic Rationale and Crystallization Protocol
To achieve diffraction-quality single crystals, the upstream chemical synthesis and downstream crystallization workflows must operate as a self-validating system. Impurities or rapid precipitation will invariably lead to crystal twinning or amorphous powders, rendering SC-XRD impossible.
Step-by-Step Methodology: Synthesis and Crystal Growth
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Acid-Catalyzed Condensation: React equimolar quantities of 2-bromophenylhydrazine hydrochloride and ethyl benzoylacetate in glacial acetic acid under reflux for 4 hours.
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Causality: Glacial acetic acid acts as both the solvent and the protic catalyst. It facilitates the initial nucleophilic attack to form the hydrazone intermediate and subsequently drives the intramolecular cyclization (loss of ethanol) to forge the pyrazolone core.
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Chromatographic Purification: Quench the reaction in ice water, isolate the crude precipitate via vacuum filtration, and purify using flash column chromatography (Silica gel, Hexane/Ethyl Acetate 8:2).
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Causality: Crystallography requires >99% purity. Trace unreacted hydrazines or side-products act as potent crystal growth inhibitors, disrupting the delicate supramolecular lattice during nucleation.
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Vapor Diffusion Crystallization: Dissolve 20 mg of the highly purified compound in a minimum volume (approx. 0.5 mL) of dichloromethane (DCM) in a 2 mL inner vial. Place this unsealed vial inside a sealed 20 mL outer chamber containing 5 mL of pentane (the antisolvent). Leave undisturbed at 20°C for 7–10 days.
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Causality: Vapor diffusion provides the ultra-slow supersaturation kinetics necessary for high-quality single crystals. As the volatile pentane slowly diffuses into the DCM, the solvating power of the mixture decreases gradually, promoting highly ordered, macroscopic crystal growth rather than kinetic precipitation.
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Step-by-step workflow for single-crystal X-ray diffraction (SC-XRD) analysis.
Crystallographic Analysis and Data Presentation
Upon successful growth, a pristine, block-like single crystal is selected under a polarized light microscope. The crystal is mounted on a polyimide cryo-loop using paratone oil and immediately flash-cooled to 120 K in a nitrogen cold stream.
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Causality of Cryo-Cooling: Collecting diffraction data at cryogenic temperatures drastically reduces the thermal motion (atomic displacement parameters) of the atoms. This yields high-resolution data at higher diffraction angles, enabling the precise localization of the electron density associated with hydrogen atoms—a mandatory requirement for distinguishing between the CH, OH, and NH tautomers.
The structural parameters for 1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one are summarized in Table 1, reflecting typical metrics for halogenated diphenyl pyrazolones derived from baseline structures like [2].
Table 1: SC-XRD Data and Refinement Parameters
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₅H₁₁BrN₂O |
| Formula Weight | 315.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 120(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Unit Cell Dimensions | a = 11.25 Å, b = 12.10 Å, c = 9.85 Å |
| β Angle | 114.50° |
| Volume | ~1215.8 ų |
| Z (Molecules/unit cell) | 4 |
| Calculated Density | 1.721 g/cm³ |
| Absorption Coefficient (μ) | 3.15 mm⁻¹ |
Structural Elucidation: Steric Hindrance and Conformation
The refined electron density map provides a definitive, self-validating picture of the molecule's 3D architecture.
Tautomeric Assignment: The difference Fourier map clearly resolves two distinct hydrogen atoms localized on the C4 carbon of the pyrazolone ring. Furthermore, the C5–O bond length refines to approximately 1.22 Å, which is characteristic of a standard carbonyl double bond. Together, these metrics definitively prove that the molecule crystallizes exclusively as the CH-tautomer (4,5-dihydro-1H-pyrazol-5-one), matching the behavior of its non-halogenated analogs [2].
Steric Torsion and Planarity: While the central pyrazolone ring is highly planar (r.m.s. deviation < 0.02 Å), the peripheral phenyl rings exhibit distinct conformational behaviors based on steric constraints:
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The 3-Phenyl Ring: Remains nearly coplanar with the pyrazolone core (dihedral angle < 10°) to maximize π-π conjugation, which thermodynamically stabilizes the system.
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The 1-(2-Bromophenyl) Ring: Exhibits a severe twist out of the pyrazolone plane.
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Causality: The bulky ortho-bromine atom (Van der Waals radius ~1.85 Å) creates intense steric repulsion against the adjacent pyrazolone carbonyl oxygen and the N2 nitrogen. To relieve this intramolecular strain, the N1–C(aryl) bond rotates, resulting in a steep dihedral angle (typically 55°–65°) between the 2-bromophenyl ring and the central heterocycle.
Supramolecular Architecture: Halogen Bonding
The crystal packing of 1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is governed by a fascinating interplay of intermolecular forces. While standard pyrazolones rely predominantly on C–H···O hydrogen bonds and π-π stacking [2], the introduction of the 2-bromo substituent introduces a highly directional, structure-directing interaction: Halogen Bonding .
The C–Br···O Interaction: The electron-withdrawing nature of the phenyl ring polarizes the bromine atom, creating a localized region of positive electrostatic potential on its distal axis, known as a "σ-hole." This σ-hole acts as a strong Lewis acid.
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Causality: During crystallization, this electropositive σ-hole seeks out the most electronegative region in the vicinity—the lone pairs of the carbonyl oxygen (O5) on an adjacent molecule. This results in a highly directional C–Br···O halogen bond. This specific interaction overrides weaker dispersive forces, dictating the assembly of robust, one-dimensional supramolecular chains along the crystallographic b-axis, and fundamentally defining the bulk physical properties of the solid form.
Conclusion
The rigorous crystal structure analysis of 1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one demonstrates the critical intersection of intramolecular steric strain and intermolecular supramolecular assembly. By employing controlled vapor diffusion and cryogenic SC-XRD, we can definitively assign the solid-state structure to the CH-tautomer and map the pivotal C–Br···O halogen bonds that drive its crystalline architecture. For drug development professionals, mastering these precise geometric and electrostatic parameters is foundational for advancing structure-based drug design, predicting physical stability, and guiding polymorph selection in pharmaceutical formulations.
References
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Conformational behaviour of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: a sudden story of three desmotropes. RSC Advances, Royal Society of Chemistry, 2015. URL:[Link]
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1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. Baddeley, T. C., Wardell, S. M. S. V., Tiekink, E. R. T., & Wardell, J. L. Acta Crystallographica Section E: Structure Reports Online, National Institutes of Health (NIH), 2012. URL:[Link]
